molecular formula C9H6N2 B094445 4-Cyanoindole CAS No. 16136-52-0

4-Cyanoindole

Cat. No. B094445
CAS RN: 16136-52-0
M. Wt: 142.16 g/mol
InChI Key: CEUFGDDOMXCXFW-UHFFFAOYSA-N
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Patent
US04378368

Procedure details

Two grams of 4-cyanoindole, prepared by the method of Uhle J.A.C.S., 71, 761 (1949), were dissolved in 20 ml of anhydrous ether. 15 Milliliters of a 20% solution of diisobutylaluminum hydride (DiBAl) in hexane were added in dropwise fashion. The reaction mixture was stirred at room temperature for about 30 minutes and then heated to refluxing temperature for about three hours. The reaction mixture was then cooled and 10 ml of a 4:1 dioxane-water solution added with stirring over a period of five minutes. 30 Milliliters of 1 N HCl were added over a 30 minute period with stirring. The aqueous mixture was extracted with several portions of ethyl acetate and the ethyl acetate extracts combined. The combined extracts were washed with 10 percent aqueous sodium carbonate and with saturated aqueous sodium chloride and were then dried. Evaporation of the solvent yielded 2.24 g of 4-formylindole. 4-Formylindole was purified by chromatography over Florisil using a hexane-ether solvent mixture (2:1) as the eluant. Recrystallization of the chromatographed 4-formylindole from an ether-hexane solvent mixture yielded yellow needles of 4-formylindole melting at 136°-137° C. Infrared spectrum; peak at 1670 cm-1 ; nmr (D6 acetone) δ 10.35 (s, 1H, CHO), 7.2-7.9 (m, 6H, Ar.); mass spectrum; molecular ion at 145.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2)#N.[H-].C([Al+]CC(C)C)C(C)C.[O:22]1CCOCC1.O.Cl>CCOCC.CCCCCC>[CH:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2)=[O:22] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C2C=CNC2=CC=C1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1.O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to refluxing temperature for about three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
STIRRING
Type
STIRRING
Details
with stirring over a period of five minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with several portions of ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with 10 percent aqueous sodium carbonate and with saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
were then dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C1=C2C=CNC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.